molecular formula C18H22N4O5S B2467475 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 946214-08-0

2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2467475
CAS No.: 946214-08-0
M. Wt: 406.46
InChI Key: KGTUUOUIRHTRIG-UHFFFAOYSA-N
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Description

2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a sulfonyl group, and a piperazine ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy bridge.

    Attachment of the Propyl Chain: The benzo[d][1,3]dioxole is then reacted with a suitable alkylating agent to introduce the propyl chain.

    Sulfonylation: The propyl chain is then sulfonylated using a sulfonyl chloride in the presence of a base.

    Formation of the Piperazine Ring: The sulfonylated intermediate is reacted with piperazine to form the piperazine ring.

    Coupling with Pyrimidine: Finally, the piperazine derivative is coupled with a pyrimidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Products may include benzoquinone derivatives.

    Reduction: Products may include sulfide derivatives.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its complex structure.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. The piperazine ring can enhance binding affinity through electrostatic interactions, and the pyrimidine core can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the benzo[d][1,3]dioxole moiety, sulfonyl group, piperazine ring, and pyrimidine core in a single molecule allows for a wide range of interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

2-[4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c23-28(24,22-9-7-21(8-10-22)18-19-5-1-6-20-18)12-2-11-25-15-3-4-16-17(13-15)27-14-26-16/h1,3-6,13H,2,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTUUOUIRHTRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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